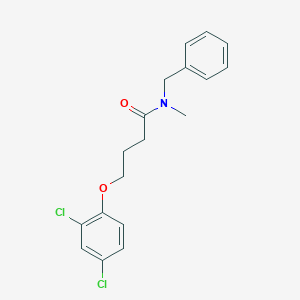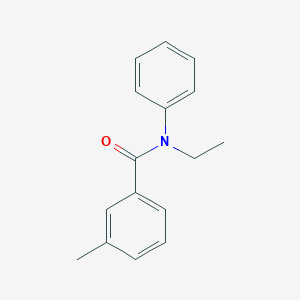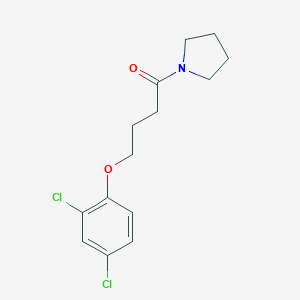![molecular formula C19H16Cl3N5O B262266 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone](/img/structure/B262266.png)
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, and reward.
Biochemical and physiological effects:
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of dopamine release, the modulation of serotonin signaling, and the regulation of calcium ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone in lab experiments is its ability to selectively target the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone. These include the development of more selective and potent compounds that can be used to further elucidate the role of the dopamine D2 receptor in various physiological processes. Additionally, there is potential for the use of this compound in the development of novel therapeutics for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone involves a multi-step process that typically begins with the reaction of 4-chloroaniline and 4-chlorobenzaldehyde to form 4-chloro-4'-chlorobenzylideneaniline. This intermediate is then reacted with piperazine to form the corresponding piperazine derivative, which is further reacted with 6-chloro-2-pyridinecarboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Eigenschaften
Produktname |
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone |
|---|---|
Molekularformel |
C19H16Cl3N5O |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
4-chloro-5-[4-(4-chlorophenyl)piperazin-1-yl]-2-(6-chloropyridin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H16Cl3N5O/c20-13-4-6-14(7-5-13)25-8-10-26(11-9-25)15-12-23-27(19(28)18(15)22)17-3-1-2-16(21)24-17/h1-7,12H,8-11H2 |
InChI-Schlüssel |
CQNAITFOYBXTBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)

![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)